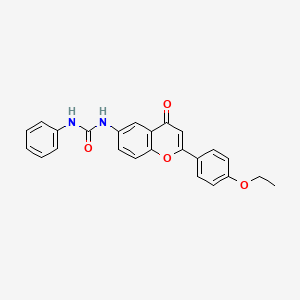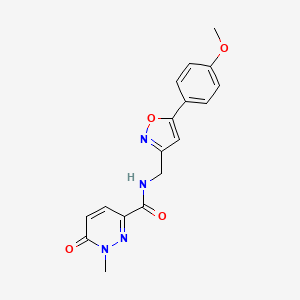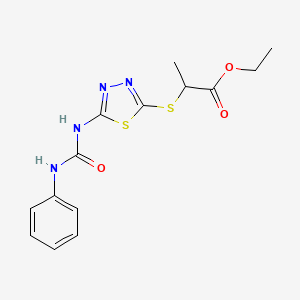
1-((4-Hydroxychroman-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has been developed for research purposes. This compound has shown potential in various scientific applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Conformational Adjustments in Urea-Based Assemblies
Researchers have explored conformational adjustments in urea and thiourea-based assemblies, focusing on intramolecular hydrogen bonding and self-assembly mechanisms. Such studies provide insights into the structural dynamics and potential applications of these compounds in designing molecular assemblies and materials with specific properties (Phukan & Baruah, 2016).
Green Synthesis Approaches
Innovative green synthesis approaches have been developed for polycondensation reactions involving urea derivatives, employing ionic liquids and microwave irradiation. This research highlights the potential for eco-friendly and efficient synthesis methods for urea-based polymers, which could have applications in various industries (Mallakpour & Rafiee, 2007).
Unexpected Products in Synthesis Reactions
Unexpected products in synthesis reactions involving naphthaldehyde and urea under specific conditions have been reported, shedding light on the complexity of chemical reactions and the potential for discovering new compounds with unique properties (Xu, Chen, & Liu, 2009).
Photoluminescence and Chemosensor Applications
The synthesis of naphthalene derivatives with urea groups has led to the development of materials with unique photoluminescence properties and applications as chemosensors. These compounds show potential for use in detecting ions and molecules, with implications for environmental monitoring and biomedical diagnostics (Cho et al., 2003).
Anion-Guided Assemblies
The study of anion-guided assemblies of urea and thiourea derivatives has contributed to our understanding of molecular interactions and the design of molecular recognition systems. These findings have potential applications in the development of novel materials and sensors (Baruah & Brahma, 2023).
Propriétés
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-14-17-8-5-7-16-6-1-2-9-18(16)17)24-15-22(26)12-13-27-20-11-4-3-10-19(20)22/h1-11,26H,12-15H2,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLRZXBQMNHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)






![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)
